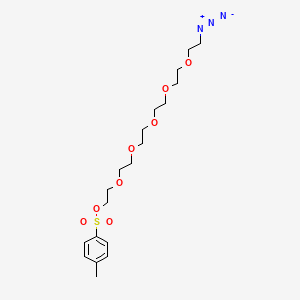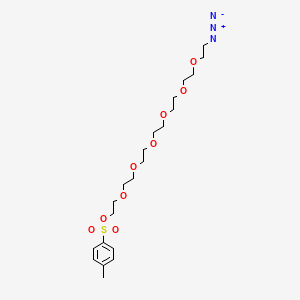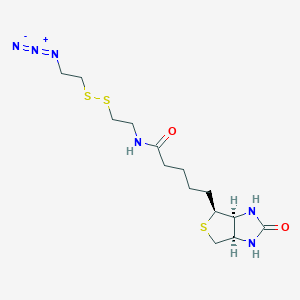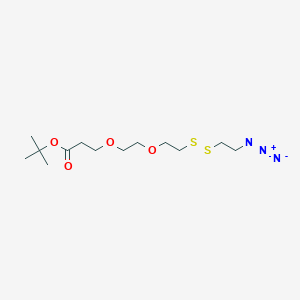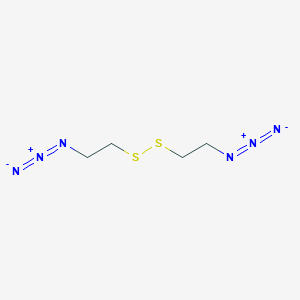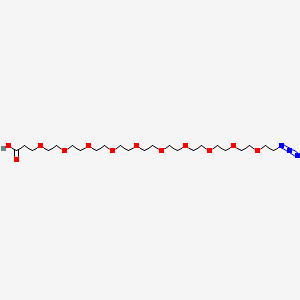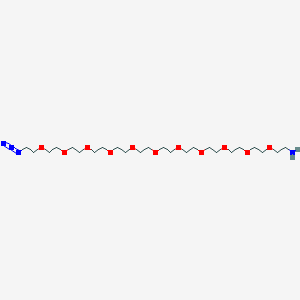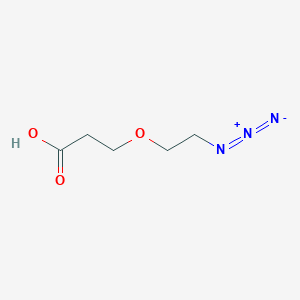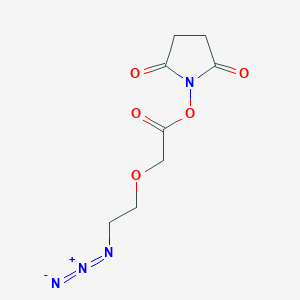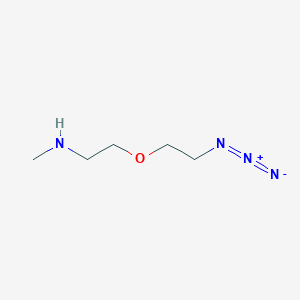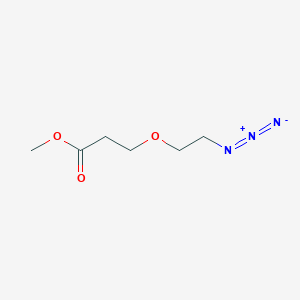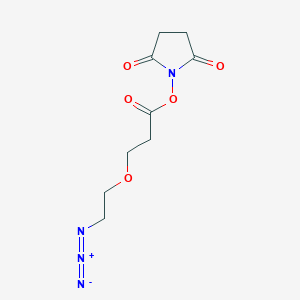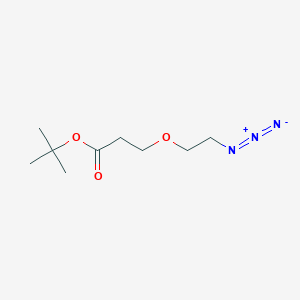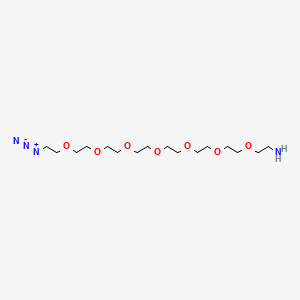
Azido-PEG7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG7-amine is a compound that consists of an amino group (NH2) and an azide group (N3) connected by a seven-unit polyethylene glycol (PEG) chain. This compound is widely used in the field of click chemistry, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The azide group enables the compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Mechanism of Action
Target of Action
Azido-PEG7-amine is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the molecules that it is designed to link together. These can include antibodies, drugs, and other bioactive molecules .
Mode of Action
This compound contains an azide group and an amine group . The azide group enables click chemistry with alkyne, BCN, DBCO to form a stable triazole linkage . The amine group is reactive with NHS active ester . This allows this compound to form strong covalent bonds with the molecules it is linking, ensuring the stability of the final product .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the click chemistry reaction . This reaction, which involves the azide group of this compound and an alkyne group on another molecule, results in the formation of a stable triazole linkage . This reaction is highly selective and efficient, making it ideal for use in the synthesis of complex bioconjugates .
Pharmacokinetics
This compound is a polyethylene glycol (PEG) based compound . PEGylation, or the addition of PEG chains to molecules, is a common strategy used to improve the pharmacokinetic properties of bioactive molecules . PEGylation can increase solubility, reduce immunogenicity, and increase the hydrodynamic volume of the target molecule . These properties can enhance the bioavailability and stability of the linked molecules .
Result of Action
The result of this compound’s action is the formation of a stable, covalent bond between the molecules it is designed to link . This can result in the creation of ADCs or PROTACs with enhanced properties, such as increased stability, solubility, and reduced immunogenicity .
Action Environment
The action of this compound is influenced by several environmental factors. The click chemistry reaction it participates in requires specific conditions, such as the presence of a copper (I) or ruthenium catalyst . Additionally, the stability and efficacy of the final product can be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Azido-PEG7-amine interacts with molecules containing alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction . This interaction forms a stable triazole linkage, which is crucial in the synthesis of ADCs and PROTACs .
Cellular Effects
The exact cellular effects of this compound are not well-documented. As a component of ADCs and PROTACs, it plays a significant role in these compounds’ cellular activities. ADCs and PROTACs are designed to selectively target specific cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound’s molecular mechanism is primarily through its role in the formation of ADCs and PROTACs. It enables click chemistry with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This linkage is crucial for the stability and functionality of ADCs and PROTACs .
Preparation Methods
Azido-PEG7-amine can be synthesized through various synthetic routes. One common method involves the reaction of a PEG chain with an azide-containing reagent. The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction. The resulting product is then purified through techniques such as column chromatography to obtain the desired compound with high purity .
In industrial production, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Azido-PEG7-amine undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage. .
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the azide group reacting with a strained alkyne group, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a triazole linkage
The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications .
Scientific Research Applications
Azido-PEG7-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: It is employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, through bioorthogonal reactions
Medicine: It is utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy and in the synthesis of PROTACs for targeted protein degradation
Industry: It is used in the production of functionalized polymers and materials with specific properties for various industrial applications
Comparison with Similar Compounds
Azido-PEG7-amine can be compared with other similar compounds, such as:
Azido-PEG4-amine: This compound has a shorter PEG chain with four units, which may affect its solubility and reactivity in certain applications
Azido-PEG8-amine: This compound has a slightly longer PEG chain with eight units, which may provide different properties in terms of flexibility and spacing between functional groups
Azido-PEG12-amine: This compound has an even longer PEG chain with twelve units, which may be useful in applications requiring greater distance between functional groups
This compound is unique in its balance of chain length and reactivity, making it a versatile and widely used compound in various fields .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N4O7/c17-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-19-20-18/h1-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKXLNRXAFTBOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333154-77-0 |
Source


|
| Record name | alpha-Amino-omega-azido octa(ethylene glycol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
